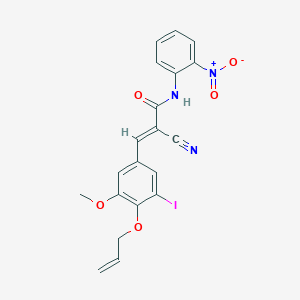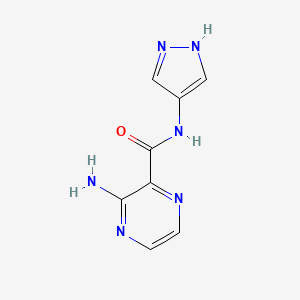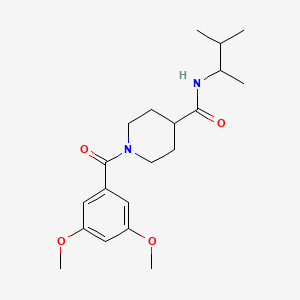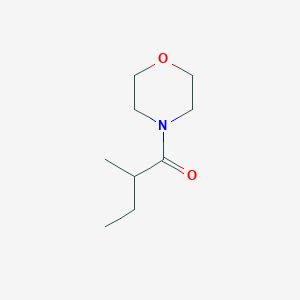![molecular formula C24H18N2O4 B7561223 N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide, also known as BDBOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BDBOA is a small molecule that belongs to the class of benzodioxole-containing compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the regulation of inflammation and pain. This compound has been found to inhibit COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. This compound has also been found to inhibit 5-LOX, an enzyme that is responsible for the production of leukotrienes, which are involved in the regulation of inflammation and asthma. Additionally, this compound has been found to inhibit PDE4, an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP), which plays a critical role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have reported that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have reported that this compound can reduce inflammation and pain in animal models of arthritis and colitis.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent anti-inflammatory and anti-cancer properties, which make it an attractive candidate for drug discovery and development. Another advantage of this compound is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
未来方向
Despite the significant progress made in the study of N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide, there are still many future directions that need to be explored. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another future direction is to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, future studies should focus on elucidating the mechanism of action of this compound and identifying its molecular targets.
合成方法
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide can be synthesized using a multi-step approach that involves the reaction of 2-phenylquinoline-4-carboxylic acid with 3,4-methylenedioxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a nucleophilic agent such as sodium hydride (NaH) to form the final product, this compound.
科学研究应用
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In recent years, this compound has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that this compound can act as a potent inhibitor of various enzymes and receptors, including COX-2, 5-LOX, and PDE4, which are involved in the regulation of inflammation and pain.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-phenylquinolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-24(25-17-10-11-21-23(12-17)30-15-29-21)14-28-22-13-20(16-6-2-1-3-7-16)26-19-9-5-4-8-18(19)22/h1-13H,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRPFKCGZJJHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)
![N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide](/img/structure/B7561147.png)

![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)
![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
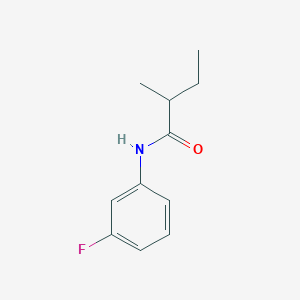
![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
